molecular formula C16H16BrNO4S B13638327 3-Tert-butoxycarbonylamino-5-(4-bromophenyl)thiophene-2-carboxylic acid

3-Tert-butoxycarbonylamino-5-(4-bromophenyl)thiophene-2-carboxylic acid

Cat. No.: B13638327
M. Wt: 398.3 g/mol
InChI Key: STEUTBXIFPTMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butoxycarbonylamino-5-(4-bromophenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a tert-butoxycarbonylamino group and a bromophenyl group attached to a thiophene ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxycarbonylamino-5-(4-bromophenyl)thiophene-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxycarbonylamino-5-(4-bromophenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino-5-(4-bromophenyl)thiophene-2-carboxylic acid depends on its specific application:

Properties

Molecular Formula

C16H16BrNO4S

Molecular Weight

398.3 g/mol

IUPAC Name

5-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid

InChI

InChI=1S/C16H16BrNO4S/c1-16(2,3)22-15(21)18-11-8-12(23-13(11)14(19)20)9-4-6-10(17)7-5-9/h4-8H,1-3H3,(H,18,21)(H,19,20)

InChI Key

STEUTBXIFPTMCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.